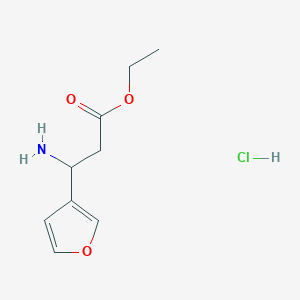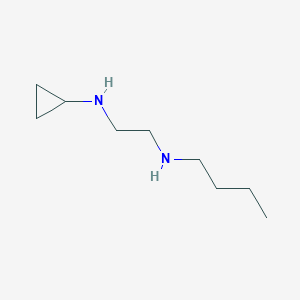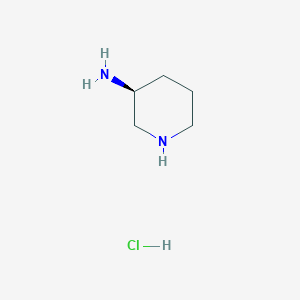
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid
Übersicht
Beschreibung
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, also known as THC-COOH, is a major metabolite of delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis . It is excreted in the urine primarily as a glucuronide conjugate .
Synthesis Analysis
The synthesis of THC-COOH involves various chemical reactions. For instance, it can be synthesized from delta-9-tetrahydrocannabinol (THC) through oxidation . The major metabolite of THC, THC-COOH, is commonly analyzed in biological specimens for detecting marijuana usage .Molecular Structure Analysis
The molecular formula of THC-COOH is C19H24O4 . It has a molecular weight of 316.39 .Chemical Reactions Analysis
The major psychoactive cannabinoid is delta-9-tetrahydrocannabinol (THC). The major metabolite of THC, 11-nor-delta 9-carboxy-tetrahydrocannabionol (THC-COOH), is excreted in the urine primarily as a glucuronide conjugate and is commonly analyzed in biological specimens for detecting marijuana usage .Physical And Chemical Properties Analysis
THC-COOH is a solid substance at room temperature . It has a molecular weight of 316.39 and a molecular formula of C19H24O4 .Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics of Cannabinoids :
- The study of cannabinoids has illuminated the existence of cannabinoid receptors (CB1, CB2, and potentially CB3) and endogenous ligands for these receptors. Understanding the metabolism of THC to 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid has been crucial in this research. Knowledge of these receptors has propelled the development of components that stimulate or block their function (agonists and antagonists), opening doors for potential therapeutic effects of cannabinoids. However, this research also emphasizes the need to balance the exploration of therapeutic potentials with awareness of the documented negative effects of cannabis (Khiabani & Mørland, 2007).
Detection and Occurrence in Aquatic Environments :
- The metabolites of THC, including 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, have been identified as emerging organic contaminants in water bodies. Advanced detection methods have enabled the measurement of these compounds at very low concentrations. The occurrence and fate of these metabolites in aquatic environments are critical for understanding the ecological impact of cannabis use and disposal (Park, Mackie, & Gagnon, 2017).
Environmental Impact and Water System Concerns :
- Research has highlighted the need for comprehensive studies on the environmental impact of cannabinoids, including 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid. This encompasses their presence in various types of water and environmental systems, their environmental toxicity, and the effectiveness of removal methods. The increasing legalization and usage of cannabis products have raised concerns about the potential ecological and public health impacts of these compounds (How & Gamal El-Din, 2020).
Role in Therapeutic Applications :
- While the focus of this request is to exclude direct therapeutic uses, it's worth noting that understanding the pharmacokinetics of THC and its metabolites, including 11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid, is foundational for exploring the therapeutic applications of cannabinoids. The interaction of THC with cannabinoid receptors and its subsequent metabolism can influence the development of cannabinoid-based therapies.
Eigenschaften
IUPAC Name |
(6aS,10aS)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h10-12,15-16,22H,4-9H2,1-3H3,(H,23,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRGSHRZRJTLZ-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC(=C2[C@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660713 | |
| Record name | (±)-11-nor-9-carboxy-delta9-THC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid | |
CAS RN |
114028-39-6 | |
| Record name | (±)-11-nor-9-carboxy-delta9-THC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B1498219.png)



![(5-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1498233.png)
![7-Chlorothieno[3,2-d]pyrimidine](/img/structure/B1498234.png)




![2-[(1e,3z)-3-Chloro-5-(1,1,3-trimethyl-1,3-dihydro-2h-benzo[e]indol-2-ylidene)-1,3-pentadienyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B1498243.png)
